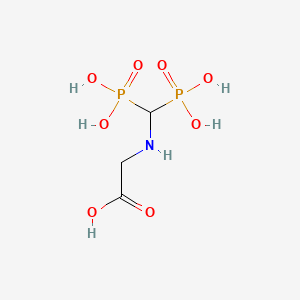

N-(Diphosphonomethyl)glycine

Description

Properties

CAS No. |

55339-21-4 |

|---|---|

Molecular Formula |

C3H9NO8P2 |

Molecular Weight |

249.05 g/mol |

IUPAC Name |

2-(diphosphonomethylamino)acetic acid |

InChI |

InChI=1S/C3H9NO8P2/c5-2(6)1-4-3(13(7,8)9)14(10,11)12/h3-4H,1H2,(H,5,6)(H2,7,8,9)(H2,10,11,12) |

InChI Key |

PUOUFDPPEXJKCL-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)O)NC(P(=O)(O)O)P(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Method 1: Reaction with Dialkyl Phosphite

Reagents : Glycine, formaldehyde (paraformaldehyde), dialkyl phosphite (e.g., diethyl phosphite), and a tertiary base (e.g., triethylamine).

-

- Dissolve paraformaldehyde in an alcoholic solution (commonly methanol) with heating.

- Add glycine and a tertiary base to the solution.

- Once fully dissolved, introduce dialkyl phosphite gradually.

- Maintain the reaction mixture at temperatures between 60°C and 70°C for approximately 1 to 1.5 hours.

- Conduct an alkaline hydrolysis using a sodium hydroxide solution to saponify the formed ester.

- Acidify the solution to precipitate N-(Diphosphonomethyl)glycine at a pH of around 1-2.

Yield : The yields reported range from approximately 38% to 63% depending on the specific conditions and amounts of reagents used.

Method 3: One-Pot Synthesis

Reagents : Glycine, formaldehyde, dialkyl phosphite, and a tertiary amine.

-

- All reactants can be combined in a single pot without prior separation or purification steps.

Advantages : This method simplifies the synthesis process by reducing handling time and potential contamination between steps.

The following table summarizes the key characteristics of each preparation method for this compound:

| Method | Key Reagents | Temperature Range | Yield (%) | Notes |

|---|---|---|---|---|

| Reaction with Dialkyl Phosphite | Glycine, Formaldehyde, Dialkyl Phosphite | 60°C - 70°C | 38% - 63% | Commonly used; requires careful pH control |

| Aqueous-Alcoholic Solution | Glycine, Formaldehyde, Strong Base | Varies | Not specified | Efficient for high-purity synthesis |

| One-Pot Synthesis | Glycine, Formaldehyde, Dialkyl Phosphite | Variable | Not specified | Simplifies process |

Recent studies have emphasized the importance of optimizing reaction conditions such as temperature, pH, and reagent ratios to enhance yield and purity of this compound.

The use of triethylamine as a catalyst has been particularly effective in maintaining an alkaline environment during synthesis, which aids in preventing side reactions that could lead to lower yields.

Additionally, researchers have noted that controlling the addition rate of dialkyl phosphite can significantly influence both yield and product purity.

The preparation methods for this compound reflect a balance between efficiency and complexity. While traditional methods involving multiple steps may offer higher yields, newer approaches focusing on one-pot synthesis present opportunities for simplification in industrial applications.

Future research should continue exploring alternative reagents and conditions that could further optimize these processes, potentially leading to more sustainable practices in chemical synthesis within agricultural chemistry.

Chemical Reactions Analysis

Types of Reactions: N-(Diphosphonomethyl)glycine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the phosphonic acid groups, which can participate in complex formation and other chemical interactions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphonic acid derivatives, while substitution reactions can lead to the formation of various substituted glycine compounds.

Scientific Research Applications

Agricultural Applications

Herbicide Use

N-(Diphosphonomethyl)glycine is primarily utilized as a non-selective systemic herbicide. It effectively controls a broad spectrum of weeds by inhibiting the shikimic acid pathway, which is essential for the growth of many plants and some microorganisms. Glyphosate's ability to translocate throughout the plant makes it particularly effective for controlling perennial weeds and invasive species.

Crop Management

In modern agriculture, glyphosate is often applied in conjunction with genetically modified crops that are resistant to its effects. This synergy allows for effective weed control while minimizing damage to the crops themselves. Studies have shown that glyphosate can enhance crop yield by reducing competition from weeds .

Environmental Monitoring

Water Pollution Analysis

Recent studies have assessed glyphosate levels in environmental samples, including river waters and sediments. For instance, research conducted by Campanale et al. (2024) highlighted the persistence of glyphosate and its metabolites in aquatic ecosystems, emphasizing the need for robust monitoring frameworks to regulate environmental pollutants effectively .

Ecotoxicology Studies

Research has also focused on the ecotoxicological impacts of glyphosate on non-target organisms. Investigations into its effects on aquatic life and soil microorganisms have raised concerns about biodiversity loss and ecosystem health due to glyphosate exposure .

Public Health Research

Urinary Biomonitoring

Glyphosate has been utilized as a biomarker in public health studies to assess occupational exposure among agricultural workers. Chang et al. (2024) conducted urinary biomonitoring to evaluate glyphosate exposure levels, providing insights into potential health risks associated with pesticide use . This research contributes to understanding the implications of glyphosate exposure on human health.

Cancer Risk Studies

Epidemiological studies have explored potential associations between glyphosate exposure and various health outcomes, including cancer. Some case-control studies have suggested a link between glyphosate use and increased risks of non-Hodgkin lymphoma, prompting ongoing debates about its safety .

Biochemical Research

Molecular Tool in Biochemistry

this compound serves as a molecular tool in various biochemical applications, including enzyme inhibition studies and metabolic pathway investigations. Its role in studying the shikimic acid pathway has been particularly significant for researchers exploring plant biochemistry and herbicide resistance mechanisms .

Neuroscience Research

Recent findings indicate that glyphosate may affect neuronal development and neurotransmission systems. Studies have shown that exposure can alter gene expression related to neuronal growth, raising questions about its neurotoxic potential . This area of research is critical for understanding the broader implications of glyphosate beyond agricultural contexts.

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(Diphosphonomethyl)glycine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes such as horseradish peroxidase by a competitive mechanism . This inhibition can lead to the accumulation of free radicals and disruption of normal cellular processes.

Comparison with Similar Compounds

The structural and functional differences between N-(Diphosphonomethyl)glycine and related glycine derivatives are summarized below.

Structural and Functional Differences

Table 1: Comparative Analysis of Glycine Derivatives with Phosphonate/Carboxylate Functionalities

Key Research Findings

Chelation Capacity: this compound and its analogs exhibit strong metal-binding properties. For example, N,N-Di(phosphonomethyl)glycine forms more stable Cu(II) complexes (log β = 10.5) compared to mono-phosphonate derivatives like N-(phosphonomethyl)glycine (log β = 8.2) due to increased denticity . The dual phosphonate groups in this compound enhance proton conductivity by facilitating hydrogen bonding and water retention in its titanium(IV) salt .

Biological and Industrial Applications: Glyphosate: A globally used herbicide targeting the shikimate pathway in plants. Its mono-phosphonate structure is critical for inhibiting EPSP synthase, a mechanism absent in this compound . N-(Phosphonomethyl)iminodiacetic acid: Combines phosphonate and carboxylate groups for superior metal chelation, useful in catalysis and ion-exchange resins .

Synthetic Versatility: Glyphosate derivatives include amine salts (e.g., di(n-propylamine) salt) and sulfonium salts (e.g., diethylmethyl sulfonium salt) to enhance solubility and herbicidal efficacy .

Biological Activity

N-(Diphosphonomethyl)glycine, commonly known as glyphosate, is a widely used herbicide that exhibits significant biological activity. This article explores its mechanisms of action, toxicity, and potential health implications based on diverse research findings.

| Property | Description |

|---|---|

| IUPAC Name | N-(Phosphonomethyl)glycine |

| Molecular Formula | C₃H₈NO₅P |

| Molecular Weight | 169 g/mol |

| Melting Point | 189.5 °C |

| Solubility | Soluble in water |

| Density | 1.74 g/mL |

| Stability | Stable for 32 days at 25 °C, pH 5, 7, and 9 |

Glyphosate primarily functions as an herbicide by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) , which is crucial in the shikimate pathway for aromatic amino acid biosynthesis. This pathway is present in plants, fungi, and some bacteria but absent in animals, which contributes to glyphosate's selective toxicity towards weeds while being considered relatively safe for mammals .

Cytotoxicity and Clastogenicity

Research has demonstrated that glyphosate exhibits moderate clastogenicity and low antiproliferative activity on mice bone marrow cells. In vitro studies revealed that certain cyclic derivatives of glyphosate showed enhanced cytotoxic effects against human tumor cell lines, particularly triggering apoptotic cell death in specific cancer cell lines at concentrations ranging from 20 to 67 µM .

Neurotoxic Effects

Recent studies have highlighted glyphosate's potential neurotoxic effects. Exposure to glyphosate has been associated with alterations in neuronal development and function, including increased permeability of the blood-brain barrier (BBB) and changes in gene expression related to neuronal growth and apoptosis . These findings raise concerns about the long-term impacts of glyphosate exposure on human health.

Case Studies

- Cancer Incidence Among Pesticide Applicators : A case-control study indicated a potential association between glyphosate exposure and an increased risk of non-Hodgkin lymphoma (NHL). While overall cancer incidence was not significantly linked to glyphosate use, there was a notable increase in melanoma risk among exposed individuals .

- Nephrotoxicity : A study on renal proximal tubule cells demonstrated that glyphosate can induce apoptosis through activation of the N-methyl-D-aspartate receptor (NMDA), suggesting potential nephrotoxic effects .

Research Findings Summary

- Clastogenic Effects : Glyphosate derivatives exhibit moderate clastogenicity with significant cytotoxicity against human tumor cells.

- Neurodevelopmental Impact : Glyphosate alters neuronal development markers and increases BBB permeability.

- Cancer Risk : Epidemiological studies suggest a connection between glyphosate exposure and specific cancers, notably NHL and melanoma.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.